molecular formula C9H6BrClO2 B1523106 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one CAS No. 890839-47-1

8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one

Cat. No.: B1523106
CAS No.: 890839-47-1
M. Wt: 261.5 g/mol
InChI Key: YSDPWUIFEAAHIG-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one is a brominated and chlorinated derivative of chromen-4-one, a class of organic compounds known for their diverse biological activities and synthetic utility. This compound is characterized by the presence of bromine and chlorine atoms at the 8th and 6th positions, respectively, on the chromen-4-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one typically involves the bromination and chlorination of the parent chromen-4-one compound. One common method is the use of bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions involving the use of bromine and chlorine gas. The reaction is carried out in a controlled environment to ensure the safety and purity of the final product. The process may also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve the use of nucleophiles such as hydroxide ions (OH-) or halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various halogenated derivatives or other functionalized compounds.

Scientific Research Applications

8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one is compared with other similar compounds, such as 7-bromo-8-chloro-2,3-dihydro-4H-chromen-4-one and 8-bromo-6-chloro-4-hydroxycoumarin. These compounds share structural similarities but differ in the position and type of substituents on the chromen-4-one scaffold. The unique combination of bromine and chlorine atoms in this compound contributes to its distinct chemical and biological properties.

List of Similar Compounds

  • 7-bromo-8-chloro-2,3-dihydro-4H-chromen-4-one

  • 8-bromo-6-chloro-4-hydroxycoumarin

  • This compound (isomers and derivatives)

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

8-bromo-6-chloro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDPWUIFEAAHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655601
Record name 8-Bromo-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890839-47-1
Record name 8-Bromo-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one in organic synthesis?

A1: this compound serves as a crucial building block in the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones []. This compound can undergo reactions under Mannich conditions, leading to the formation of 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one. Further modifications, including an aza-Michael reaction and SeO2 oxidation, ultimately yield the target 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones.

Q2: What is the potential application of the synthesized compounds derived from this compound?

A2: The research highlights that the Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, synthesized using this compound as a starting material, hold promise for the development of chromone-based beta-turn peptidomimetics []. These peptidomimetics are of significant interest in medicinal chemistry due to their potential to mimic the structure and function of natural peptides, offering opportunities for therapeutic development.

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